molecular formula C10H23NO B015363 10-Amino-1-decanol CAS No. 23160-46-5

10-Amino-1-decanol

Cat. No.: B015363
CAS No.: 23160-46-5
M. Wt: 173.3 g/mol
InChI Key: SWVSKCPPMNGBGL-UHFFFAOYSA-N
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Description

10-Amino-1-decanol is an organic compound with the molecular formula C10H23NO. It is a white to almost white powder or crystalline solid at room temperature. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group attached to a decane chain. This dual functionality makes it a valuable intermediate in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Amino-1-decanol can be synthesized through several methods. One common approach involves the reduction of 10-nitro-1-decanol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reaction of 10-bromo-1-decanol with ammonia or an amine under suitable conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 10-nitro-1-decanol. This process involves the use of high-pressure hydrogen gas and a metal catalyst to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 10-Amino-1-decanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Amino-1-decanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Amino-1-decanol is primarily based on its ability to interact with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and affecting the function of membrane-associated proteins. This disruption can lead to changes in cell signaling pathways and cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: 10-Amino-1-decanol is unique due to its dual functionality, which combines the properties of both an alcohol and an amine. This makes it a versatile intermediate in various chemical reactions and industrial applications. Its ability to interact with both hydrophilic and hydrophobic environments also sets it apart from other similar compounds .

Properties

IUPAC Name

10-aminodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVSKCPPMNGBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCO)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403579
Record name 10-Amino-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23160-46-5
Record name 10-Amino-1-decanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Amino-1-decanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key chemical application of 10-Amino-1-decanol highlighted in the research?

A1: The research paper "REACTIONS OF OZONIDES: II. REDUCTIVE AMINATION OF OZONIZATION PRODUCTS WITH ETHANOLIC AMMONIA" [] demonstrates that this compound can be synthesized via the reductive amination of ozonolysis products using ethanolic ammonia. Specifically, ozonolysis of terminal olefins like 10-undecen-1-ol, followed by reaction with ethanolic ammonia, yields this compound. This highlights the compound's role as a valuable synthetic intermediate.

Q2: Is there a connection between this compound and carbohydrate chemistry?

A2: Interestingly, the paper "Rearrangements of acyloxyfurans and thiophenes" [] mentions the use of this compound in a reaction sequence related to carbohydrate chemistry. While the specific details are not elaborated upon in this paper, the context suggests its potential application in the synthesis or modification of carbohydrate derivatives. This hints at the versatility of this compound as a reagent in different areas of organic synthesis.

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